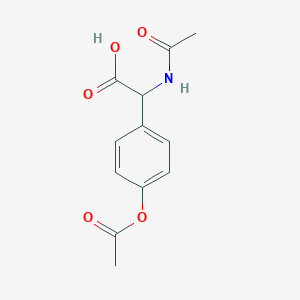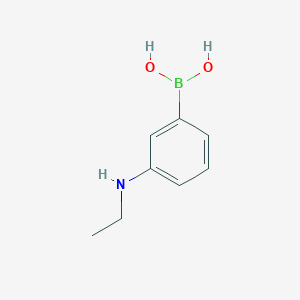
アストラフロキシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Astrafloksin is a polymethine dye known for its application in various analytical and industrial processes. It is particularly noted for its ability to form ionic associates with various compounds, making it useful in extraction and photometric analysis .
科学的研究の応用
Astrafloksin has a wide range of applications in scientific research, including:
Chemistry: Used in the extraction and photometric determination of various compounds, including non-steroidal anti-inflammatory drugs and platinum group metals
Biology: Employed in the study of biological samples due to its ability to form ionic associates with various biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
準備方法
Synthetic Routes and Reaction Conditions
Astrafloksin is synthesized through a series of chemical reactions involving the formation of polymethine chains. The synthesis typically involves the reaction of indole derivatives with aldehydes under acidic conditions to form the polymethine structure . The reaction conditions often require precise control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, Astrafloksin is produced using large-scale chemical reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to achieve a high yield of the dye. The final product is purified through crystallization and filtration techniques to remove any impurities .
化学反応の分析
Types of Reactions
Astrafloksin undergoes various chemical reactions, including:
Oxidation: Astrafloksin can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also be reduced, altering its chemical structure and properties.
Substitution: Astrafloksin can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
作用機序
The mechanism of action of Astrafloksin involves its ability to form ionic associates with various compounds. This interaction is primarily driven by electrostatic forces between the dye and the target molecule. The formation of these ionic associates enhances the solubility and stability of the target compound, facilitating its extraction and analysis .
類似化合物との比較
Similar Compounds
Methylene Blue: Another polymethine dye used in similar applications.
Acridine Yellow: Known for its use in photometric analysis.
Methyl Violet: Utilized in the extraction and determination of various compounds.
Uniqueness of Astrafloksin
Astrafloksin stands out due to its high molar absorption coefficient and its ability to form stable ionic associates with a wide range of compounds. This makes it particularly useful in analytical chemistry and environmental analysis .
特性
CAS番号 |
6320-14-5 |
|---|---|
分子式 |
C25H29N2.Cl C25H29ClN2 |
分子量 |
393.0 g/mol |
IUPAC名 |
(2E)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride |
InChI |
InChI=1S/C25H29N2.ClH/c1-24(2)18-12-7-9-14-20(18)26(5)22(24)16-11-17-23-25(3,4)19-13-8-10-15-21(19)27(23)6;/h7-17H,1-6H3;1H/q+1;/p-1 |
InChIキー |
QCGOYKXFFGQDFY-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] |
Key on ui other cas no. |
6320-14-5 |
ピクトグラム |
Acute Toxic; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1277546.png)










